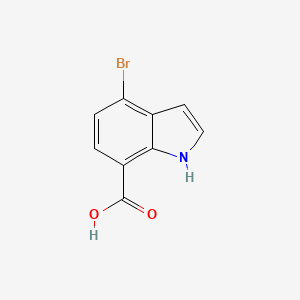

4-溴-1H-吲哚-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1H-indole-7-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . It is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-1H-indole-7-carboxylic acid is 1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

4-Bromo-1H-indole-7-carboxylic acid is a solid at room temperature . It is recommended to be stored in a dark place under an inert atmosphere .科学研究应用

吲哚衍生物的合成

吲哚衍生物,例如 4-溴-1H-吲哚-7-羧酸,是某些生物碱中常见的结构单元 . 它们在细胞生物学中起着重要作用,近年来由于其在治疗各种疾病的潜力而受到越来越多的关注 .

生物活性化合物

吲哚衍生物被用作生物活性化合物,用于治疗癌细胞、微生物和人体内的不同类型的疾病 . 它们显示出多种生物学上的重要特性 .

抗病毒活性

一些吲哚衍生物已显示出潜在的抗病毒活性。 例如,制备了吲哚的 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物,并在体外对多种核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒的抗病毒活性进行了研究 .

4. 其他化合物的制备原料 4-溴-1H-吲哚-7-羧酸可作为其他化合物的制备原料。例如,它可用于制备基于 D-谷氨酸的 E. 大肠杆菌 MurD 连接酶 .

5. 白介素-2 可诱导的 T 细胞激酶抑制剂 它还可用于制备吲哚基吲唑和吲哚基吡唑并吡啶,作为白介素-2 可诱导的 T 细胞激酶抑制剂 .

6. 刺猬信号通路中 Gli1 介导的转录抑制剂 4-溴-1H-吲哚-7-羧酸可用于制备与酮洛芬的酰胺偶联物,作为刺猬信号通路中 Gli1 介导的转录抑制剂 .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

4-Bromo-1H-indole-7-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives in general have been found to interact with their targets, leading to a variety of biological effects . The specific interactions and resulting changes caused by 4-Bromo-1H-indole-7-carboxylic acid would depend on its specific targets.

Biochemical Pathways

Indole derivatives have been shown to impact a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

生化分析

Biochemical Properties

Indole derivatives, including 4-Bromo-1H-indole-7-carboxylic acid, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives

Cellular Effects

Indole derivatives have shown various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors

属性

IUPAC Name |

4-bromo-1H-indole-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTILRQKJWYBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731410 |

Source

|

| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-25-0 |

Source

|

| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)